3-Bromo-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Description
3-Bromo-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at position 3, a methyl group at position 2, and a 4-methylphenyl group at position 6 (Fig. 1). The bromine atom at position 3 enhances reactivity for further functionalization via cross-coupling reactions, while the 4-methylphenyl group may influence lipophilicity and target binding .
Properties
IUPAC Name |
3-bromo-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3/c1-9-3-5-11(6-4-9)12-7-16-14-13(15)10(2)17-18(14)8-12/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPNFKBRAOQZPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=C(C(=N3)C)Br)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-bromo-5-methylpyrazole with 4-methylbenzaldehyde in the presence of a suitable catalyst . The reaction is carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can participate in further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and halides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
Medicinal Chemistry
3-Bromo-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has been extensively studied for its potential as a kinase inhibitor , particularly targeting cyclin-dependent kinases (CDKs). The inhibition of CDKs is crucial in cancer therapy as it disrupts cell cycle progression.
Biological Research
In biological studies, this compound is utilized to explore:
- Effects on Cell Proliferation : Investigating how it influences cancer cell growth.
- Apoptosis Pathways : Understanding mechanisms through which it induces cell death.
Material Science Applications
Due to its unique structure, this compound is also being evaluated for:
- Development of New Materials : Its properties may lend themselves to applications in optics and electronics.
Case Study 1: Cancer Therapy
A study demonstrated that this compound effectively inhibited CDK2 activity in various cancer cell lines. The results showed significant reductions in cell viability and increased apoptosis markers compared to untreated controls.
Case Study 2: Material Science Innovation
Research highlighted the use of this compound in creating novel materials with enhanced electronic properties. The unique molecular structure allows for tailored interactions within composite materials, leading to improved performance metrics in electronic applications.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as CDKs. By binding to the ATP-binding site of these kinases, the compound inhibits their activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The pathways involved include the inhibition of CDK2/cyclin A2 complex, which is crucial for cell cycle regulation .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pyrazolo[1,5-a]pyrimidine core is highly modifiable, with substitutions at positions 2, 3, 6, and 7 dictating biological activity and physicochemical properties. Below is a comparison of key analogs:
*Calculated based on molecular formula.
Key Observations :
- Position 6 Substitutions : The 4-methylphenyl group in the target compound may confer moderate lipophilicity compared to electron-withdrawing groups (e.g., 3-Cl-5-CF₃-pyridinyl in ), which could enhance kinase binding but reduce solubility. Trimethoxy or fluoro substitutions (as in 6m/6p) improve cytotoxicity, suggesting that polar groups enhance anticancer activity .
- Position 3 Reactivity : The bromine atom enables Suzuki-Miyaura coupling, similar to intermediates used in synthesizing PI3Kδ inhibitors (e.g., morpholine-substituted derivatives) .
Structure-Activity Relationship (SAR)
- Core Rigidity : Bicyclic pyrazolo[1,5-a]pyrimidines (five-six-membered rings) exhibit superior potency compared to six-six-membered analogs (e.g., CDZ 173), likely due to improved target fit .
- Substituent Optimization: Position 2: Methyl groups (as in the target compound) are common in PI3Kδ inhibitors, balancing steric bulk and metabolic stability . Position 6: Aryl groups (e.g., 4-methylphenyl) enhance π-π stacking in kinase binding pockets, while heteroaryl groups (e.g., pyridinyl in ) improve selectivity for TTK kinase .
Physicochemical and Crystallographic Properties
- Solubility : The 4-methylphenyl group may reduce aqueous solubility compared to halogenated analogs (e.g., 4-Cl or 4-Br derivatives in ), which form stronger hydrogen-bonded crystal networks .
- Stability : Bromine at position 3 increases susceptibility to nucleophilic substitution, a trait exploited in prodrug strategies .
Biological Activity
3-Bromo-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, recognized for its potential therapeutic applications, particularly in cancer treatment. This compound exhibits a unique structure that allows it to interact with various biological targets, primarily cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Chemical Structure and Properties
- Chemical Formula : C14H12BrN3
- Molecular Weight : 302.17 g/mol
- CAS Number : 478249-04-6
The compound's structure includes a bromine atom at the 3rd position, a methyl group at the 2nd position, and a 4-methylphenyl group at the 6th position of the pyrazolo[1,5-a]pyrimidine core. This specific substitution pattern contributes to its biological activity and pharmacological properties.
The primary mechanism of action for this compound involves:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : The compound primarily targets CDK2, leading to cell cycle arrest, particularly at the G1 to S phase transition. This inhibition can trigger apoptosis in cancer cells, making it a candidate for anticancer therapy.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- HepG2 (liver cancer)
In vitro studies have shown that this compound can induce apoptosis and inhibit cell proliferation effectively. The IC50 values for these activities are comparable to established chemotherapeutics, indicating its potential as an effective anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidines is often influenced by their structural features. The presence of specific substituents on the pyrazolo ring can enhance or diminish their potency against cancer cells. For instance:
| Compound | Substituent | IC50 (μM) | Activity |
|---|---|---|---|
| This compound | 4-Methylphenyl | ~10 | Antiproliferative |
| Pyrazolo[3,4-d]pyrimidine | - | 0.45 | Tubulin polymerization inhibition |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | - | ~15 | Kinase inhibition |
Pharmacokinetics and Toxicity
Initial pharmacokinetic studies suggest favorable properties for oral bioavailability and metabolic stability. The compound demonstrated an oral bioavailability of approximately 31.8% and did not exhibit acute toxicity in animal models at high doses (up to 2000 mg/kg) . These findings are crucial for its development as a therapeutic agent.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Cytotoxicity in Cancer Cell Lines : A study reported that this compound significantly inhibited the growth of MCF-7 cells with an IC50 value comparable to standard treatments like 5-Fluorouracil (5-FU) .
- Mechanistic Studies : Research indicated that the compound induces apoptosis through caspase activation pathways, enhancing its potential as an anticancer drug .
- Comparative Studies : When compared with other pyrazolo derivatives, this compound exhibited superior activity against certain cancer cell lines due to its unique structural features and mechanism of action .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Bromo-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine?
- Methodology : Cyclocondensation of 3-aminopyrazoles with β-dicarbonyl derivatives or α,β-unsaturated systems is a foundational approach. For brominated derivatives, post-synthetic bromination using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (40–60°C) is recommended .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-bromination. Yields for similar brominated pyrazolo[1,5-a]pyrimidines range from 62–70% under optimized conditions .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodology :
- ¹H NMR : Look for diagnostic peaks: pyrimidine protons (δ 8.2–8.5 ppm), methyl groups (δ 2.3–2.5 ppm), and aromatic protons (δ 7.1–7.4 ppm).
- ¹³C NMR : Pyrazolo-pyrimidine carbons appear at δ 150–160 ppm, with brominated carbons downfield-shifted (δ 95–100 ppm) .
- IR : Confirm C-Br stretches (550–650 cm⁻¹) and pyrimidine ring vibrations (1600–1650 cm⁻¹).
- Validation : Compare with literature data for structurally similar compounds (e.g., 3-Bromo-2-ethyl analogs) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?
- Methodology :
- Use density functional theory (DFT) to calculate electrophilic/nucleophilic sites. For example, bromine’s electron-withdrawing effect enhances electrophilicity at C-3, enabling Suzuki-Miyaura coupling .
- Molecular docking (AutoDock Vina) can predict binding affinity to targets like HMG-CoA reductase or COX-2, leveraging pyrazolo[1,5-a]pyrimidine’s known bioactivity .
Q. What strategies resolve contradictions in catalytic coupling reactions involving the bromine substituent?
- Case Study : Discrepancies in Suzuki coupling yields (40–80%) may arise from competing debromination.
- Mitigation : Optimize palladium catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)) and base selection (K₂CO₃ vs. Cs₂CO₃) .
- Monitoring : Use GC-MS to detect side products (e.g., dehalogenated byproducts) .
Q. How does substituent variation (e.g., methyl vs. trifluoromethyl) impact the compound’s photophysical properties?
- Experimental Design :
- Synthesize analogs (e.g., 3-Bromo-2-CF₃-6-(4-MePh)-pyrazolo[1,5-a]pyrimidine) and measure fluorescence quantum yields (ΦF) in DMSO .
- Compare with TD-DFT calculations to correlate substituent effects with emission spectra .
Critical Analysis of Contradictions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
